molecular formula C14H8ClFN2 B14276588 2-Chloro-6-fluoro-3-phenylquinoxaline CAS No. 185379-49-1

2-Chloro-6-fluoro-3-phenylquinoxaline

Cat. No.: B14276588
CAS No.: 185379-49-1
M. Wt: 258.68 g/mol
InChI Key: BPNQEPGHORFANE-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-phenylquinoxaline: is a heterocyclic compound with the chemical formula C14H8ClFN2 It belongs to the quinoxaline family, which contains a bicyclic ring system composed of a benzene ring fused to a pyrazine ring

    Chemical Formula: CHClFN

    IUPAC Name: this compound

    CAS Registry Number: 7065-92-1

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-6-fluoro-3-phenylquinoxaline. One common method involves the reaction of 2-chloroaniline with 2,3-dichloro-1,4-benzoquinone, followed by fluorination and cyclization. The reaction proceeds as follows:

2-Chloroaniline+2,3-dichloro-1,4-benzoquinoneThis compound\text{2-Chloroaniline} + \text{2,3-dichloro-1,4-benzoquinone} \rightarrow \text{this compound} 2-Chloroaniline+2,3-dichloro-1,4-benzoquinone→this compound

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific details regarding industrial methods are proprietary and may not be widely available.

Chemical Reactions Analysis

Reactivity: 2-Chloro-6-fluoro-3-phenylquinoxaline can participate in various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the use of organoboron reagents (e.g., arylboronic acids or boronate esters) and aryl halides (e.g., chloro- or fluoro-substituted compounds).

Major Products: The major product of Suzuki–Miyaura coupling involving this compound would be the arylated quinoxaline derivative.

Scientific Research Applications

2-Chloro-6-fluoro-3-phenylquinoxaline finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

    Materials Science: It may serve as a building block for functional materials.

    Biological Studies: Investigating its interactions with biological targets .

Mechanism of Action

The exact mechanism of action for 2-Chloro-6-fluoro-3-phenylquinoxaline depends on its specific application. It likely interacts with cellular targets, affecting biological processes or pathways.

Comparison with Similar Compounds

While 2-Chloro-6-fluoro-3-phenylquinoxaline is unique in its structure, other related compounds include:

Properties

CAS No.

185379-49-1

Molecular Formula

C14H8ClFN2

Molecular Weight

258.68 g/mol

IUPAC Name

2-chloro-6-fluoro-3-phenylquinoxaline

InChI

InChI=1S/C14H8ClFN2/c15-14-13(9-4-2-1-3-5-9)17-12-8-10(16)6-7-11(12)18-14/h1-8H

InChI Key

BPNQEPGHORFANE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)N=C2Cl

Origin of Product

United States

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